2-(Morpholino)phenylboronic acid
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Overview
Description
2-(Morpholino)phenylboronic acid is a chemical compound that incorporates both a morpholine ring and a phenylboronic acid moiety. Morpholine is a heterocyclic amine characterized by a six-membered ring containing both nitrogen and oxygen atoms, which is known for its involvement in various pharmacological properties, such as GABA(B) receptor antagonism . Phenylboronic acids, on the other hand, are known for their ability to form reversible covalent bonds with diols and carbohydrates, which is useful in catalysis and in the modification of biomolecules .
Synthesis Analysis
The synthesis of related morpholine derivatives has been explored in various studies. For instance, 2-morpholine carboxylic acid derivatives have been synthesized and further elaborated into complex bicyclic structures . Additionally, the reaction of o-formylphenylboronic acid with morpholine has been shown to yield a 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, demonstrating the reactivity of phenylboronic acids with morpholine . These synthetic approaches highlight the versatility of morpholine and phenylboronic acid derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite complex. For example, the crystal structure of a morpholine-containing compound revealed specific dihedral angles between the morpholine ring and adjacent aromatic rings, indicating the spatial arrangement of these moieties can be crucial for their biological activity . This suggests that the molecular structure of 2-(Morpholino)phenylboronic acid would also be an important factor in its reactivity and potential applications.
Chemical Reactions Analysis
Phenylboronic acid derivatives are known to participate in various chemical reactions. For instance, they have been used as catalysts in dehydrative condensation reactions between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Moreover, phenylboronic acid derivatives have been utilized in the depolymerization of cellulose in water, showcasing their potential in biomass conversion processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Morpholino)phenylboronic acid can be inferred from related compounds. Phenylboronic acids generally have moderate solubility in water and can form stable complexes with diols. The morpholine ring contributes basicity and can engage in hydrogen bonding, which may affect the solubility and reactivity of the compound. The presence of the boronic acid group also allows for pH-dependent equilibria between the neutral and anionic forms of the molecule, which can be exploited in various chemical processes .
Scientific Research Applications
Reaction Mechanisms and Synthesis
- Formation of Benzoxaboroles : 2-(Morpholino)phenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing a reaction mechanism that involves the formation of a hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state Sporzyński et al., 2005.
Catalysis and Organic Transformations
- Cellulose Depolymerization : Phenylboronic acid derivatives, including those related to 2-(Morpholino)phenylboronic acid, are utilized to depolymerize cellulose in water at nearly neutral pH values. This process leverages the reversible binding of these derivatives to carbohydrates, enabling efficient hydrolysis of cellulose to form water-soluble oligosaccharides under specific conditions Levi et al., 2016.
Anticancer Applications
- Oncology Research : Some derivatives of 2-(Morpholino)phenylboronic acid have been investigated for their antiproliferative potential in cancer cells. These studies have identified specific benzoxaborole derivatives that induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells, highlighting a promising avenue for the development of anticancer agents Psurski et al., 2018.
Safety And Hazards
The safety information available indicates that “2-(Morpholino)phenylboronic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
(2-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHNMKDEVGGGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400618 |
Source
|
Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholino)phenylboronic acid | |
CAS RN |
933052-52-9 |
Source
|
Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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